3-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine
Description
3-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a pyrazole-based compound with a unique substitution pattern. The pyrazole core is substituted at the 1-position with a 2-fluoroethyl group and at the 3-position with an azepane-1-carbonyl moiety, while the 4-position retains an amine group. The azepane ring (a seven-membered cyclic amine) contributes to the compound’s steric bulk and lipophilicity, whereas the 2-fluoroethyl group enhances metabolic stability through fluorine’s electron-withdrawing effects .
Properties
IUPAC Name |
[4-amino-1-(2-fluoroethyl)pyrazol-3-yl]-(azepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN4O/c13-5-8-17-9-10(14)11(15-17)12(18)16-6-3-1-2-4-7-16/h9H,1-8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWPKOKIINKOHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C=C2N)CCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a synthetic compound characterized by its unique molecular structure, which includes a pyrazole ring and an azepan moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research.
- Molecular Formula : C12H19FN4O
- Molar Mass : Approximately 254.3 g/mol
- Density : Predicted at 1.32 g/cm³
- Boiling Point : Approximately 461 °C
The compound features a fluorinated ethyl group, which may enhance its biological activity through increased lipophilicity and altered interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. The presence of the azepan ring allows for potential ring-opening reactions, leading to various derivatives that may exhibit different biological properties.
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial activity. The presence of the azepan ring and fluorinated substituents may contribute to this activity by enhancing membrane permeability or interfering with microbial metabolic pathways.
Anti-inflammatory Potential
The structural complexity of this compound suggests potential interactions with inflammatory pathways. Compounds containing pyrazole rings are known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or modulating cytokine production.
Interaction Studies
Molecular docking simulations and binding affinity assays are essential for understanding how this compound interacts with biological macromolecules such as proteins and enzymes. These studies can elucidate the mechanism of action and therapeutic potential of the compound.
| Study Type | Findings |
|---|---|
| Molecular Docking | Predicted binding affinity with COX enzymes |
| Binding Assays | Potential inhibition of pro-inflammatory cytokines |
Scientific Research Applications
Based on the search results, here's what is known about the applications of 3-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine:
This compound is a synthetic compound featuring a pyrazole ring substituted with a 2-fluoroethyl group and an azepan-1-ylcarbonyl moiety. It has a molecular formula of and a molar mass of approximately 254.3 g/mol. It is a specific research molecule that has not been widely investigated.
Potential Research Areas
- Synthesis : The synthesis of this compound involves multi-step organic reactions, including the formation of the pyrazole ring.
- Chemical Reactivity : The chemical reactivity of this compound can be explored through various synthetic pathways, primarily involving nucleophilic substitutions and condensation reactions typical of amines and carbonyl compounds. The fluorine atom in the 2-fluoroethyl group can participate in electrophilic reactions, influencing the compound's reactivity profile. The presence of the azepan ring may also allow for ring-opening reactions under certain conditions, leading to diverse derivatives.
- Pharmacological Properties: The uniqueness of this compound lies in its specific combination of the azepane ring and fluorinated alkyl substituent, which may confer distinct pharmacological properties compared to other similar pyrazole derivatives.
Related Compounds
- 4-(Azepan-1-ylcarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine (contains difluoroethyl group).
- 5-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine (different positional isomer).
- 3-Amino-1-(2-fluoroethyl)-1H-pyrazole (lacks azepane structure).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis of Pyrazole Derivatives
The following table compares key structural and physicochemical properties of 3-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine with analogous pyrazole derivatives:
*Calculated molecular weight based on formula C11H17FN4O.
Structural and Functional Insights
- Azepane vs. Pyrrolidine Carbonyl : The azepane ring in the target compound introduces greater steric bulk compared to the five-membered pyrrolidine in . This difference may influence binding affinity in biological targets, as larger rings can enhance or hinder interactions with hydrophobic pockets.
- Fluoroethyl vs.
- Aromatic vs. Aliphatic Substitutions : Compounds like 1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine prioritize aromatic interactions, whereas the target compound’s aliphatic substituents may favor flexibility and metabolic stability.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: The 2-fluoroethyl group likely reduces oxidative metabolism compared to non-fluorinated alkyl chains, as seen in similar fluorinated pyrazoles .
- Synthetic Complexity : Introducing the azepane carbonyl may require specialized coupling reagents, whereas pyrrolidine derivatives are more straightforward to synthesize .
Q & A
Q. What analytical approaches distinguish regioisomers in pyrazole derivatives?
- Methodology : Use NOESY to probe spatial proximity of substituents. For example, in 1-(2-fluoroethyl) vs. 1-(3-fluoroethyl) isomers, NOE correlations between the fluorine-bearing ethyl group and pyrazole protons confirm regiochemistry. Isotopic labeling (e.g., N) further resolves ambiguous assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
